molecular formula C12H11F3O2 B2816106 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione CAS No. 258346-70-2

1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione

Cat. No.: B2816106
CAS No.: 258346-70-2
M. Wt: 244.213
InChI Key: OECHMKNVOJAWBH-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione is a high-value beta-diketone compound characterized by the presence of a trifluoromethyl group on the phenyl ring. This structural motif, combining a diketone functionality with the strong electron-withdrawing nature of the CF3 group, makes it a versatile and critical intermediate in organic synthesis and pharmaceutical research. The primary research application of this compound is as a key precursor in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles. Pyrazole derivatives are a significant class of compounds known for their diverse biological activities. Research indicates that such pyrazole derivatives can be designed and characterized using techniques like UV-Vis, FTIR, and NMR, and have shown promising results in biological evaluations, including moderate to good activity against the NCI-60 cancer cell line panel . Furthermore, specific pyrazole structures have been identified as potent blockers of platelet-activating factor (PAF)-initiated Ca2+ signaling, which plays a key role in the development of inflammation, suggesting potential for anti-proinflammatory applications . The trifluoromethyl group is a common pharmacophore in medicinal chemistry, often included to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary therapeutic or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-10(16)7-11(17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHMKNVOJAWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally include optimized reaction conditions such as temperature control, use of catalysts, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione serves as a ligand in coordination chemistry. Its ability to form metal complexes is significant for applications in catalysis and materials science. The compound can coordinate with various transition metals to create complexes that exhibit enhanced catalytic properties in organic reactions.

2. Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its diketone structure allows for further functionalization, making it a valuable building block in organic synthesis. For instance, it can be transformed into various derivatives that are important in pharmaceutical chemistry .

3. Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a bioactive compound. Its lipophilicity aids in penetrating biological membranes, which is crucial for its effectiveness in biological studies. The compound may influence enzyme activity or receptor interactions, making it a candidate for drug development .

Case Study 1: Antimycobacterial Activity

A study investigated the structure-activity relationship of compounds related to this compound against Mycobacterium tuberculosis. The research highlighted the compound's potential as an antitubercular agent due to its favorable pharmacokinetic properties and metabolic stability when modified appropriately .

Case Study 2: Synthesis of Metal Complexes

Research demonstrated that metal complexes formed with this compound exhibited enhanced catalytic activity in various organic reactions. These complexes were characterized using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the successful coordination of the ligand to metal centers .

Data Tables

Application Area Description Key Findings
Coordination ChemistryActs as a ligand for metal complexesEnhances catalytic properties in organic reactions
Organic SynthesisIntermediate for synthesizing complex moleculesValuable building block for pharmaceuticals
Medicinal ChemistryPotential bioactive compound influencing enzyme activityDemonstrated efficacy against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in biological and medicinal applications .

Comparison with Similar Compounds

Structural Analogs with Varying Backbone Lengths

1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione (CAS 258346-69-9)
  • Structure : Butane-1,3-dione backbone (four carbons) with a 4-(trifluoromethyl)phenyl group.
  • Molecular Formula : C₁₁H₉F₃O₂.
  • Molecular Weight : 230.18 g/mol.
  • Key Differences : Shorter backbone reduces lipophilicity compared to the pentane analog. Boiling point: 287.7°C; density: 1.247 g/cm³ .
Avobenzone (CAS 70356-09-1)
  • Structure : Propane-1,3-dione backbone with 4-tert-butyl and 4-methoxyphenyl groups.
  • Molecular Formula : C₂₀H₂₂O₃.
  • Molecular Weight : 310.39 g/mol.
  • Key Differences : Shorter backbone and bulkier substituents enhance UV absorption, making it a sunscreen agent. Melting point: 81–86°C .

Analogs with Different Aromatic Substituents

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)
  • Structure : Pentane-1,3-dione with 4-fluorophenyl and 4-methyl groups.
  • Molecular Formula : C₁₂H₁₃FO₂.
  • Molecular Weight : 208.23 g/mol.
  • Key Differences: Fluorine substituent is less electron-withdrawing than trifluoromethyl, affecting reactivity. Soluble in ethanol and dimethylformamide; used in Rosuvastatin synthesis .
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione
  • Structure : Pentane-1,3-dione with p-methoxyphenyl and pentafluoro substituents on the backbone.
  • Key Differences : Methoxy group enhances electron density, while backbone fluorination increases thermal stability .

Substituent Position and Electronic Effects

3-[1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-yl]pentane-2,4-dione (5a)
  • Structure : Pentane-2,4-dione with propargyl and 4-methoxyphenyl groups.
  • Key Differences : Ketone positions (2,4 vs. 1,3) and propargyl group introduce conjugation differences, altering photochemical properties .

Data Table: Comparative Properties

Compound Backbone Substituent(s) Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Applications
1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione Pentane-1,3 4-(Trifluoromethyl)phenyl 248.19* N/A N/A Pharmaceutical intermediates
1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione Butane-1,3 4-(Trifluoromethyl)phenyl 230.18 287.7 N/A Organic synthesis
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Pentane-1,3 4-Fluorophenyl, 4-methyl 208.23 N/A N/A Rosuvastatin synthesis
Avobenzone Propane-1,3 4-tert-Butyl, 4-methoxyphenyl 310.39 N/A 81–86 UV filter in sunscreens

*Estimated based on molecular formula (C₁₂H₁₁F₃O₂).

Key Findings

  • Backbone Length : Longer backbones (e.g., pentane vs. butane) increase molecular weight and may enhance thermal stability.
  • Substituent Effects : Trifluoromethyl groups improve metabolic resistance and electron-withdrawing capacity compared to fluorine or methoxy groups.
  • Applications : Fluorophenyl derivatives are prevalent in drug synthesis, while trifluoromethyl analogs are valuable in agrochemicals due to their stability .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

This compound is classified as a β-diketone. Its chemical structure features a trifluoromethyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired diketone.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher potency.

CompoundIC50 (μM)Reference
This compound6.28
Acarbose (standard)2.00

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. In vitro studies indicate that it can inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The inhibition of these enzymes can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.

Assay TypeIC50 (μM)Reference
α-Glucosidase4.58
α-Amylase1.58

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Antiparasitic Activity : A study on modified diketones showed promising results against malaria parasites by targeting specific ATPases involved in parasite metabolism . This suggests that similar modifications could enhance the efficacy of this compound against parasitic infections.
  • Inhibition Studies : Inhibitory studies on enzyme targets like PTP-1B have shown that certain derivatives possess lower IC50 values compared to standard drugs, indicating superior activity . This highlights the potential for further optimization of the diketone structure to enhance its pharmacological profile.
  • Metal Complexation : Research has indicated that metal complexes formed with diketones can exhibit enhanced biological activity compared to their uncoordinated forms . This opens avenues for exploring coordination chemistry with this compound to improve its therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-(trifluoromethyl)benzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (e.g., 0–5°C) is critical to minimize side reactions like over-acylation or decomposition . Alternative routes include condensation reactions of trifluoromethylated precursors with 1,3-diketones, as seen in the synthesis of structurally similar trifluoromethylated dihydrofurans .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the trifluoromethyl group and diketone backbone. Mass spectrometry (MS) validates the molecular ion peak (m/z 230.23) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Due to its reactivity and potential toxicity, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Avoid bodily exposure, as it is not FDA-approved for human/animal use. Store in airtight containers at –20°C to prevent degradation, and adhere to institutional guidelines for hazardous waste disposal .

Advanced Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

  • Methodological Answer : Employ factorial design to systematically evaluate variables (e.g., catalyst concentration, temperature, solvent polarity). For example, a 2³ factorial design might test AlCl₃ loading (0.5–1.5 eq.), temperature (0–25°C), and reaction time (2–6 hours). Statistical analysis (ANOVA) identifies significant factors, while response surface methodology (RSM) predicts optimal conditions .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Conduct comparative studies using structural analogs (e.g., 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone) to isolate the role of the trifluoromethyl group. Use dose-response assays and molecular docking to assess binding affinity to target enzymes. Control variables such as solvent polarity (DMSO vs. aqueous buffers) to evaluate solubility effects on activity .

Q. What computational methods aid in designing reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict transition states and intermediates. Coupled with cheminformatics, these models prioritize reaction conditions (e.g., solvent, catalyst) for experimental validation. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to accelerate reaction discovery .

Q. How does this compound serve as a precursor in pharmaceutical development?

  • Methodological Answer : Its trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. In a case study, multi-step synthesis converted it into a lead compound with anti-inflammatory activity. Key steps included ketone reduction, amine conjugation, and cyclization, followed by in vitro screening against COX-2 .

Q. What challenges arise in scaling up synthesis for reactor design?

  • Methodological Answer : Challenges include heat dissipation (exothermic acylation) and catalyst recovery. Use continuous-flow reactors to improve heat transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can recycle AlCl₃, while process simulation software (Aspen Plus) models mass balance and energy efficiency .

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